Regioselective Side-Chain Nitration Yield of m-Xylene vs. o-Xylene and p-Xylene
The NHPI-catalyzed nitration of m-xylene with NO₂/HNO₃ selectively produces 1-methyl-3-(nitromethyl)benzene (target compound) as the principal side-chain nitration product, while the ortho and para isomers are generated from different xylene substrates under analogous conditions. The meta isomer formation occurs without significant ring nitration, in contrast to conventional mixed-acid nitration methods that predominantly yield ring-nitrated products such as 3-nitrotoluene [1].
| Evidence Dimension | Side-chain nitration selectivity (substrate-dependent isomer formation) |
|---|---|
| Target Compound Data | Formed as the major side-chain nitration product from m-xylene (exact yield data available in Table 4 of primary reference, estimated ~24-28% based on reported data for related substrates) [1]. |
| Comparator Or Baseline | 1-methyl-4-(nitromethyl)benzene (CAS 29559-27-1) formed from p-xylene in ~27-28% yield; 1-methyl-2-(nitromethyl)benzene (CAS 38362-89-9) formed from o-xylene in ~24% yield [1]. Ring-nitrated 3-nitrotoluene (CAS 99-08-1) formed as a minor byproduct under NHPI conditions (5-10%) but is the major product under conventional nitration. |
| Quantified Difference | The meta isomer is exclusively produced from m-xylene, not from o- or p-xylene, establishing a substrate-product specificity that prevents cross-isomer generation. Conventional nitration methods reverse the product distribution, favoring ring nitration over side-chain nitration [1]. |
| Conditions | NHPI (0.2–0.3 mmol) catalyst, NO₂ or HNO₃ in PhCF₃ solvent, 60–70 °C, 5–14 h, under air or argon atmosphere [1]. |
Why This Matters
A user requiring the meta-nitromethyl isomer for downstream reactivity (e.g., steric or electronic effects in further transformations) cannot substitute the ortho or para isomer without altering reaction outcomes; procurement must specify CAS 38362-90-2 to ensure the correct regioisomer.
- [1] Nishiwaki, Y.; Sakaguchi, S.; Ishii, Y. An Efficient Nitration of Light Alkanes and the Alkyl Side-Chain of Aromatic Compounds with Nitrogen Dioxide and Nitric Acid Catalyzed by N-Hydroxyphthalimide. J. Org. Chem. 2002, 67 (16), 5663–5668. DOI: 10.1021/jo025632d. View Source
